![molecular formula C20H20N4O3S B2392748 N-(2-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941916-05-8](/img/structure/B2392748.png)
N-(2-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
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Description
N-(2-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, also known as MBMPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Characterization
- Thiazole derivatives, including those related to "N-(2-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide," have been synthesized and characterized for their structural and chemical properties. These compounds are often prepared through reactions involving intermediates like thiourea, hydrazine hydrate, and various halides, leading to a diverse array of thiazole derivatives with potential biological activities (Hassan, Hafez, & Osman, 2014).
Biological Activities
Antimicrobial Activity : A range of thiazole derivatives has been evaluated for their antimicrobial activities against various bacterial and fungal strains. For example, certain thiazolidine-2,4-dione carboxamide and amino acid derivatives have shown weak to moderate antibacterial and antifungal activities, highlighting the potential of thiazole derivatives in developing new antimicrobial agents (Alhameed et al., 2019).
Anticancer Activity : The cytotoxic activities of some thiazole derivatives against cancer cell lines have been investigated, suggesting their potential application in cancer therapy. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, derived from reactions involving aminopyrazole and carboxamides, have shown significant cytotoxicity against human cancer cell lines, which indicates the possible therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, Osman, & Ali, 2015).
Antioxidant Activity : Certain benzothiazole-isothiourea derivatives have been designed and synthesized for their antioxidant activities. These compounds have shown promise in scavenging free radicals and protecting against oxidative stress, suggesting their potential use in managing conditions associated with oxidative damage (Cabrera-Pérez et al., 2016).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-17(18(25)21-12-14-8-6-7-11-16(14)27-2)28-20(22-13)24-19(26)23-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLCXFSUCREGIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide |
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